molecular formula C17H24O6 B1326074 Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate CAS No. 951887-91-5

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate

Cat. No.: B1326074
CAS No.: 951887-91-5
M. Wt: 324.4 g/mol
InChI Key: DQBOUPCXFWYHGI-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate (CAS 951887-91-5) is a high-purity chemical compound offered for research and development purposes. This compound features a trimethoxyphenyl moiety, a structural motif of significant interest in medicinal chemistry due to its presence in potent bioactive molecules . The trimethoxyphenyl (TMP) group is a key pharmacophore in several natural products and synthetic analogs known to interact with tubulin and inhibit its polymerization, a established mechanism for anticancer agents . For instance, compounds bearing the TMP structure have been studied as potential drug candidates for cancers such as prostate cancer, building upon the known biological properties of curcumin analogs . This reagent serves as a valuable synthetic intermediate for researchers designing and synthesizing novel analogues for biological screening, particularly in the development of targeted anticancer therapies . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-5-23-17(19)9-7-6-8-13(18)12-10-15(21-3)16(22-4)11-14(12)20-2/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBOUPCXFWYHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257651
Record name Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-91-5
Record name Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 6-oxohexanoate Intermediate

A crucial intermediate in the synthesis is ethyl 6-oxohexanoate, which can be prepared by oxidation or selective functionalization of monoethyl adipate derivatives.

Method Example:

  • Monoethyl adipate reacts with bis(trichloromethyl)carbonate in the presence of an organic amine catalyst (e.g., N,N-dimethylformamide or tetramethylguanidine) in an organic solvent such as toluene or ethyl acetate.
  • The reaction is conducted at 40–100°C for 1–10 hours.
  • Post-reaction, the solvent is removed under reduced pressure, and the product is purified by vacuum distillation at approximately 128–130°C under 17 mmHg vacuum.
  • This method yields ethyl 6-chloro-6-oxohexanoate with high purity (~98.8%) and yield (~92.5%) and avoids the use of thionyl chloride, reducing hazardous byproducts and improving safety and cost-effectiveness.
Parameter Conditions/Values
Reactants Monoethyl adipate, bis(trichloromethyl)carbonate
Catalyst Organic amine (e.g., N,N-dimethylformamide)
Solvent Toluene, ethyl acetate, or mixtures
Temperature 40–100°C
Reaction time 1–10 hours
Post-treatment Vacuum distillation at 128–130°C, 17 mmHg
Yield ~92.5%
Purity ~98.8%

Introduction of the 2,4,5-Trimethoxyphenyl Group

The attachment of the 2,4,5-trimethoxyphenyl moiety typically involves:

  • Aromatic substitution reactions using appropriately substituted phenyl precursors.
  • Coupling reactions such as Friedel-Crafts acylation or alkylation to link the aromatic ring to the ketohexanoate chain.
  • Alternatively, the phenyl group can be introduced via condensation reactions with 2,4,5-trimethoxybenzaldehyde derivatives followed by reduction or oxidation steps to achieve the keto functionality.

Esterification and Final Purification

  • The final step often involves esterification of the corresponding 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) under reflux conditions to form the ethyl ester.
  • Industrial methods may use continuous flow reactors to optimize reaction efficiency and yield.
  • Purification is achieved by recrystallization or column chromatography to ensure high purity suitable for research or pharmaceutical applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Oxidation/Functionalization Monoethyl adipate + bis(trichloromethyl)carbonate, organic amine catalyst, 40–100°C, 1–10 h Avoids thionyl chloride, safer process
Aromatic substitution 2,4,5-trimethoxybenzaldehyde or derivatives, Friedel-Crafts catalyst or coupling agents Control regioselectivity for 2,4,5-substitution
Esterification 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoic acid + ethanol, acid catalyst, reflux Use Dean-Stark apparatus to remove water and drive reaction
Purification Vacuum distillation, recrystallization, chromatography Ensures >98% purity for analytical use

Research Findings and Comparative Analysis

  • The use of bis(trichloromethyl)carbonate as a chlorinating agent in place of thionyl chloride significantly reduces toxic byproducts such as sulfur dioxide and improves environmental safety and cost efficiency.
  • Reaction yields for the key intermediate ethyl 6-chloro-6-oxohexanoate reach over 90%, with high purity, facilitating downstream synthesis steps.
  • Esterification under reflux with acid catalysis is a well-established method to obtain the ethyl ester with high conversion rates.
  • Industrial synthesis benefits from continuous flow techniques, allowing precise control over temperature, pressure, and reactant ratios, enhancing reproducibility and scalability.
  • The presence of methoxy groups on the aromatic ring requires careful control of reaction conditions to prevent demethylation or side reactions during coupling and esterification.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Yield (%) Purity (%) Advantages Challenges
Ethyl 6-oxohexanoate synthesis Monoethyl adipate + bis(trichloromethyl)carbonate, organic amine catalyst, 40–100°C, 1–10 h ~92.5 ~98.8 Safer than thionyl chloride method, high yield Requires careful temperature control
Aromatic substitution Friedel-Crafts acylation or coupling with 2,4,5-trimethoxybenzaldehyde derivatives Variable High Selective introduction of trimethoxyphenyl Regioselectivity control needed
Esterification Acid-catalyzed esterification with ethanol, reflux >90 High Established, efficient Removal of water to drive reaction
Purification Vacuum distillation, recrystallization, chromatography N/A >98 High purity product Requires solvent and energy management

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor in the synthesis of various bioactive compounds. Notably, derivatives of this compound have shown promise in anti-inflammatory and analgesic drug development.

Biological Studies

This compound has been utilized in biological research to explore its interactions with enzymes and receptors. The presence of the keto group allows for hydrolysis to release active forms that can interact with biological targets. Studies have indicated that it may exhibit:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound has activity against both Gram-positive and Gram-negative bacteria, indicating potential for use in developing new antibacterial agents.
  • Antiproliferative Effects : Research indicates that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have shown significant tumor growth inhibition in xenograft models when treated with derivatives of this compound.
  • Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Data Table: Comparison of Biological Activities

Activity Type Description Evidence
AntimicrobialActivity against various bacterial strainsIn vitro studies showing inhibition
AntiproliferativeInduces apoptosis in cancer cellsSignificant tumor growth inhibition observed
Anti-inflammatoryModulates inflammatory pathwaysInteraction with specific receptors

Case Studies

Several case studies have highlighted the applications of this compound in medicinal research:

  • Anticancer Activity : A study on A549 lung cancer cells demonstrated that treatment with this compound resulted in increased apoptosis rates in a dose-dependent manner, indicating its therapeutic potential against lung cancer.
  • Antimicrobial Efficacy : Investigations into its antibacterial properties revealed significant activity against antibiotic-resistant strains of bacteria, suggesting its application as a novel antibacterial agent.

Mechanism of Action

The mechanism by which Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The trimethoxyphenyl group is known to interact with various proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Structure and Reactivity

The position and number of substituents on the phenyl ring significantly alter physicochemical properties:

  • Ethyl 6-(2,5-Dichlorophenyl)-6-Oxohexanoate (CAS 898778-14-8): Chlorine substituents increase electronegativity, raising the compound’s polarity and toxicity compared to methoxy analogs. This is reflected in its GHS safety warnings (e.g., P261, P280) .
  • Ethyl 6-Oxo-6-Phenylhexanoate (CAS 4248-25-3): Lacking methoxy groups, this compound exhibits lower molecular weight (C₁₄H₁₈O₃) and simpler NMR spectra, but reduced solubility in polar solvents .
Table 1: Substituent-Driven Properties
Compound Substituents Molecular Formula Key Structural Features
Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate 2,4,5-OCH₃ C₁₇H₂₄O₆ High steric bulk, electron-rich aryl group
Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate 2,5-OCH₃ C₁₆H₂₂O₅ Moderate steric hindrance, planar structure
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 2,5-Cl C₁₄H₁₆Cl₂O₃ Electrophilic aryl ring, higher toxicity

Biological Activity

Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula C21H32O4C_{21}H_{32}O_4 and is characterized by a hexanoate chain with a trimethoxy-substituted phenyl group. The presence of methoxy groups is believed to enhance its solubility and biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with varying IC50 values across different cell types:

Cell Line IC50 (µg/mL)
MCF7 (Breast Cancer)28.81 ± 0.99
A2780 (Ovarian Cancer)12.50 ± 2.50
HT29 (Colon Cancer)23.90 ± 0.74
MRC5 (Normal Fibroblast)50.58 ± 3.24

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing less toxicity towards normal fibroblast cells, suggesting a potential therapeutic window for its application in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been assessed for antimicrobial activity. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various bacterial strains:

Bacterial Strain MIC (mg/L) MBC (mg/L)
Staphylococcus aureus1.563.12
Pseudomonas aeruginosa6.2512.5

These findings highlight the compound's potential as an antimicrobial agent, particularly against pathogenic bacteria .

The mechanisms underlying the biological activity of this compound are still under investigation. However, studies suggest that its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells and disruption of cellular signaling pathways associated with tumor growth.

Case Studies

  • Prostate Cancer Study : A study investigated the effects of curcumin analogs similar to this compound on prostate cancer cell lines LNCaP and PC-3. Compounds with similar structural features showed IC50 values ranging from 1.1 μM to 2.2 μM, indicating strong anticancer activity .
  • Breast Cancer Research : In a separate study focusing on breast cancer cell lines (MCF7), the compound exhibited significant inhibition of cell proliferation at concentrations correlating with its IC50 values .

Q & A

What are the optimal synthetic routes for Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

Aldol Condensation : Reacting 2,4,5-trimethoxybenzaldehyde with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form the keto-ester intermediate .

Esterification : Acid-catalyzed esterification of the intermediate with ethanol to yield the final product .

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C (reflux)Higher yields at controlled reflux
CatalystH₂SO₄ or p-TsOHAcid catalysts improve esterification efficiency
SolventDry THF or DMFPolar aprotic solvents enhance reaction homogeneity

Data Contradiction Note: While reports >70% yield using H₂SO₄, suggests NaH as a base may reduce side reactions in aldol steps. Researchers should optimize based on substituent sensitivity .

How can X-ray crystallography using SHELX software elucidate the molecular structure of this compound?

Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:

Data Collection : High-resolution diffraction data (≤1.0 Å) ensures accurate electron density mapping .

Refinement : SHELXL refines positional and thermal displacement parameters, resolving disorder in methoxy groups .

Validation : Use PLATON or CCDC tools to check for missed symmetry or hydrogen bonding patterns .

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